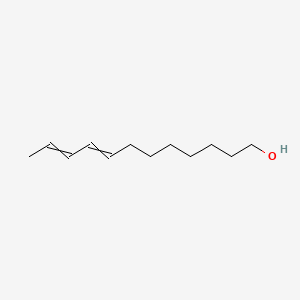
8,10-Dodecadienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is classified as a Straight Chain Lepidopteran Pheromone and is primarily used as an insect attractant, particularly for the codling moth (Cydia pomonella) . This compound plays a crucial role in integrated pest management strategies due to its effectiveness in disrupting the mating patterns of target pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dodecadienol can be achieved through various methods. One common approach involves the thermolysis of an allylic sulfoxide . Another method includes the reaction of 6-chlorohexanol with trimethylchlorosilane in the presence of a base . Additionally, a process for preparing a mixture of 8E,10E-dodecadienol and its isomers involves the use of acetic acid (2E,4E)-2,4-hexadienyl ester and 6-chloro-1-trimethylsilyloxyhexane .
Industrial Production Methods: Industrial production of this compound often involves the metabolic engineering of oilseed crops such as Camelina sativa. By introducing specific genes, such as a fatty acyl-ACP thioesterase gene and a bifunctional desaturase gene from the codling moth, the production of the desired pheromone precursors can be significantly increased .
Analyse Chemischer Reaktionen
Types of Reactions: 8,10-Dodecadienol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
8,10-Dodecadienol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying pheromone synthesis and chemical communication in insects.
Medicine: Research into the potential therapeutic applications of pheromones, including their role in behavior modification and pest control, is ongoing.
Wirkmechanismus
The primary mechanism of action of 8,10-Dodecadienol involves its function as a sex pheromone. It acts by mimicking the natural pheromones produced by female codling moths, thereby attracting male moths and disrupting their mating patterns . This disruption leads to a decrease in the population of the pest species, making it an effective tool in integrated pest management.
Vergleich Mit ähnlichen Verbindungen
(E,Z)-8,10-Dodecadienol: An isomer of 8,10-Dodecadienol with different spatial arrangement of double bonds.
(E,E)-8,10-Dodecadienyl Acetate: Another pheromone compound used in pest control.
(Z,Z)-Dodeca-3,6-dien-1-ol: A compound with similar pheromonal activity in termites.
Uniqueness: this compound is unique due to its specific role in the mating disruption of the codling moth. Its effectiveness as a pheromone and its environmentally friendly nature make it a valuable tool in sustainable agriculture .
Eigenschaften
CAS-Nummer |
57002-06-9 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(8Z,10Z)-dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4- |
InChI-Schlüssel |
CSWBSLXBXRFNST-LDIADDGTSA-N |
SMILES |
CC=CC=CCCCCCCCO |
Isomerische SMILES |
C/C=C\C=C/CCCCCCCO |
Kanonische SMILES |
CC=CC=CCCCCCCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















